![molecular formula C13H21NO5 B2805032 1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2228153-42-0](/img/structure/B2805032.png)

1-({[(Tert-butoxy)carbonyl]amino}methyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

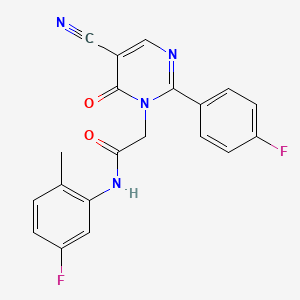

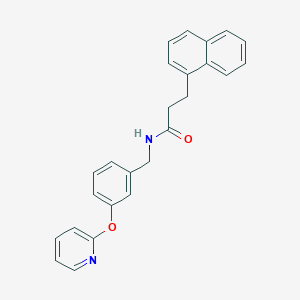

This compound is a complex organic molecule that contains a bicyclic structure and a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular formula of this compound is C13H21NO5 . It contains a bicyclic structure, a carbonyl group, and a tert-butoxycarbonyl group .Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis

The molecular weight of the compound is 271.31 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, are known to inhibit microbial activity at concentrations below desired yields in fermentative production processes involving engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids damage cell membranes and decrease microbial internal pH, affecting metabolic processes and cell membrane properties. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains with improved industrial performance (Jarboe et al., 2013).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, exemplifies the utility of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives serve as precursors for synthesizing various value-added chemicals and directly as raw materials in drug synthesis. They offer cost reduction, cleaner reactions, and potential in medicine, especially in cancer treatment and medical materials (Zhang et al., 2021).

Reactive Carbonyl Species in Chronic Diseases

Reactive carbonyl species (RCS) from the oxidation of carbohydrates, lipids, and amino acids contribute to chronic diseases by damaging cellular components. Understanding RCS properties, metabolism, and their role in diseases aids in developing effective approaches to prevent chronic conditions. RCS treatment involves metabolizers, enzyme inducers, and scavengers, highlighting the importance of carbonyl chemistry in therapeutics (Fuloria et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

While specific future directions for this compound are not mentioned in the retrieved information, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research . The development of new synthetic methods and applications in the synthesis of complex molecules could be potential future directions.

properties

IUPAC Name |

3-methyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-8-13(9(15)16)5-12(6-13,18-8)7-14-10(17)19-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJWZGQVBNAPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-1,2-dihydrophthalazin-1-one](/img/structure/B2804956.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2804959.png)

![(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2804960.png)

![12-(Benzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2804964.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2804967.png)

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)